Diphenyleneiodonium chloride is an organoiodine compound with the molecular formula and a molecular weight of approximately 314.55 g/mol. It is primarily recognized for its role as an inhibitor of various enzymes, particularly those associated with the production of reactive oxygen species, such as nitric oxide synthase and NADPH oxidase. The compound has gained attention in both pharmacological research and therapeutic applications due to its ability to modulate inflammatory responses and its potential antimicrobial properties.
Diphenyleneiodonium chloride is synthesized through various chemical methods, which will be discussed in detail later. It is commercially available from multiple suppliers, including Sigma-Aldrich and Tocris Bioscience, and is used extensively in laboratory settings for research purposes.
Diphenyleneiodonium chloride is classified as an organoiodine compound. It functions as an enzyme inhibitor, specifically targeting flavoproteins involved in redox reactions. Its primary applications are found in pharmacology, biochemistry, and microbiology.
The synthesis of diphenyleneiodonium chloride typically involves the reaction of diphenyl iodide with a suitable chlorinating agent. This process can be conducted under controlled conditions to yield high-purity products.
Technical Details:
Diphenyleneiodonium chloride participates in various chemical reactions primarily as an electron acceptor or inhibitor. It is known for its ability to inhibit NADPH oxidase, which plays a crucial role in producing reactive oxygen species.
Technical Details:
The mechanism by which diphenyleneiodonium chloride exerts its biological effects involves several pathways:
Diphenyleneiodonium chloride has several scientific uses:
Diphenyleneiodonium chloride (DPI) functions as a potent, broad-spectrum inhibitor of NADPH oxidase (NOX) isoforms through its ability to disrupt electron transfer within the flavoprotein domain. DPI irreversibly binds to the reduced flavin adenine dinucleotide (FAD) moiety within NOX enzymes, preventing electron donation from NADPH to molecular oxygen and consequently inhibiting superoxide (O₂·⁻) production [1] [9]. This inhibition exhibits significant isoform selectivity, with DPI demonstrating preferential inhibition of intracellular NOX pools over plasma membrane-associated enzymes. Studies in human neutrophils revealed DPI's enhanced efficacy against intracellular NOX activity (IC₅₀ ≈ 0.17 µM), characterized by faster onset and irreversibility, compared to its effects on extracellular superoxide generation [2]. This selectivity correlates with the presence of the p40phox regulatory subunit, crucial for intracellular NOX assembly and activity [2].
The biological consequences of NOX inhibition by DPI are profound and context-dependent. In cancer biology, DPI-mediated suppression of NOX1 and NOX4 in HCT116 colon and MCF-7 breast cancer cells (both p53 wild-type) significantly reduces intracellular reactive oxygen species (ROS). This reduction activates the p53/p21 signaling axis, inducing therapy-relevant cellular senescence and halting proliferation. Conversely, p53-deficient cells undergo apoptosis under DPI treatment, highlighting the critical interplay between NOX-derived ROS and p53-mediated cell fate decisions [1]. Furthermore, in inflammatory models, DPI effectively attenuates lipopolysaccharide (LPS)-induced pulmonary inflammation in rats by suppressing NOX2-driven ROS bursts in phagocytes. This inhibition reduces neutrophil infiltration (measured by decreased myeloperoxidase activity), lowers pro-inflammatory cytokine levels (TNF-α, IL-1β), and mitigates oxidative damage markers like protein carbonylation and lipid peroxidation [8].
Table 1: Selectivity and Functional Impact of DPI on NADPH Oxidase Isoforms
NOX Isoform/Pool | Primary Location | DPI Sensitivity (IC₅₀) | Key Functional Consequence of Inhibition |
---|---|---|---|
Intracellular Pool | Granule Membranes | ~0.17 µM (High) | Mimics p40phox deficiency; reduces intracellular signaling ROS |
Plasma Membrane Pool | Cell Surface | Lower sensitivity | Modulates extracellular superoxide production |
NOX1 | Non-phagocytic cells | Nanomolar range | Induces p53-dependent senescence in cancer cells |
NOX2 | Phagocytes | Nanomolar range | Suppresses inflammation, neutrophil infiltration, cytokine release |
NOX4 | Diverse tissues | Nanomolar range | Inhibits cancer growth signaling; reduces oxidative stress |
DPI exerts complex and differential effects on Nitric Oxide Synthase (NOS) isoforms, primarily stemming from its inhibition of flavin-dependent electron transfer. Both endothelial NOS (eNOS) and inducible NOS (iNOS) rely on FAD and FMN cofactors for catalysis. DPI acts as an uncompetitive inhibitor of eNOS, binding preferentially to the reduced flavin intermediates within the enzyme's reductase domain [4] [10]. This binding potently inhibits electron flux from NADPH through the FAD and FMN cofactors to the heme oxygenase domain, thereby blocking the reduction of molecular oxygen and the synthesis of nitric oxide (NO) [4]. Crucially, DPI can paradoxically influence eNOS function under pathological conditions characterized by oxidative stress. When eNOS becomes "uncoupled" due to tetrahydrobiopterin (BH₄) deficiency or elevated oxidative stress, it generates superoxide (O₂·⁻) instead of NO. DPI effectively suppresses this uncoupled eNOS-derived superoxide production by inhibiting the reductase domain [4] [8].
In contrast to its inhibitory effect on eNOS activity, DPI demonstrates a significant impact on iNOS expression in inflammatory settings. While DPI can directly inhibit iNOS enzymatic activity by targeting its flavoprotein domain similar to eNOS, its primary effect in vivo appears to be the suppression of iNOS induction. In the LPS-induced rat model of acute lung inflammation, DPI pre-treatment significantly reduced plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β). This reduction in the inflammatory milieu subsequently diminished the induction of iNOS protein expression in lung tissue [8]. This indirect suppression of iNOS induction, combined with potential direct enzymatic inhibition, leads to a marked decrease in pathological NO overproduction during inflammation.
Table 2: Contrasting Effects of DPI on Nitric Oxide Synthase Isoforms
NOS Isoform | Primary DPI Mechanism | Effect on NO Production | Effect on O₂·⁻ Production (Uncoupling) | Impact in Inflammation |
---|---|---|---|---|
eNOS | Uncompetitive inhibition of reductase domain electron transfer | Potent Inhibition | Suppression | Potential loss of vasodilatory signaling; amelioration of oxidative stress if uncoupled |
iNOS | Direct reductase inhibition & Suppression of cytokine-induced expression | Significant Reduction (Direct & Indirect) | Not Primary Target | Attenuation of pathological NO overproduction and associated toxicity |
Beyond NOX and NOS, DPI potently inhibits mitochondrial flavoenzymes, particularly Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase). DPI covalently modifies the FMN moiety within Complex I and the FAD moiety within Complex II, effectively halting electron entry into the respiratory chain [3] [9]. This inhibition manifests as a rapid and concentration-dependent decrease in oxygen consumption rate (OCR). Studies in MCF7 breast cancer cells demonstrated that DPI (10 nM) reduced mitochondrial ATP production by over 90% within 24 hours, indicating profound suppression of oxidative phosphorylation (OXPHOS) [9]. Similarly, in rat cardiac myocytes, DPI (≥ 3 µM) significantly decreased cell shortening and Ca²⁺ transient magnitude, effects linked to suppressed L-type Ca²⁺ current (ICa) and reduced sarcoplasmic reticulum (SR) Ca²⁺ load, partially attributable to mitochondrial metabolic inhibition [3].
A critical feature of DPI's mitochondrial action is its reversibility at low concentrations. Cancer cells (MCF7) treated with DPI (≤ 50 nM) for extended periods (up to 1 month) exhibited near-complete mitochondrial quiescence but remained viable. Upon DPI washout, mitochondrial respiration recovered, indicating a non-destructive, inhibitory mechanism [9]. This metabolic suppression triggers a compensatory glycolytic shift. DPI-treated cells exhibit a significant increase in the extracellular acidification rate (ECAR) and lactate production, reflecting enhanced glycolysis to maintain cellular ATP levels despite OXPHOS inhibition [9]. The cellular response to mitochondrial inhibition by DPI is highly metabolism-dependent. Human amniotic membrane mesenchymal stromal cells (hAMSCs), which primarily rely on glycolysis, tolerate DPI well as its effects are mainly confined to NOX inhibition. In contrast, cells with high aerobic metabolism, like the osteosarcoma line MG-63 or osteoblast-like cells differentiated from bone marrow stromal cells (hBMSCs), experience significant toxicity due to their dependence on mitochondrial ATP production [10].
Table 3: DPI Effects on Mitochondrial Electron Transport Chain and Metabolic Consequences
Mitochondrial Target | DPI Binding Site | Primary Functional Consequence | Cellular Adaptation | Cell-Type Vulnerability |
---|---|---|---|---|
Complex I (NADH Dehydrogenase) | FMN Cofactor | Blocks NADH oxidation; Halts electron entry | Glycolytic upregulation; Lactate production | High in OXPHOS-dependent cells (e.g., MG-63, cardiomyocytes) |
Complex II (Succinate Dehydrogenase) | FAD Cofactor | Blocks succinate oxidation; Halts electron entry | Glycolytic upregulation | High in OXPHOS-dependent cells |
Overall OXPHOS | Complex I & II | >90% Reduction in ATP production | Metabolic quiescence ("Suspended animation") | Low in glycolytic cells (e.g., hAMSCs, undifferentiated hBMSCs) |
DPI's broad inhibitory profile stems from its fundamental mechanism: covalent modification of reduced flavin cofactors (FMN or FAD). The iodonium group in DPI acts as a potent electrophile, enabling it to form stable, covalent adducts primarily with the N5 atom of the reduced isoalloxazine ring within flavin moieties [3] [9] [10]. This modification irreversibly blocks the flavin's ability to participate in single-electron transfer reactions, effectively inhibiting the flavoprotein's function. The binding kinetics and affinity of DPI are profoundly influenced by the redox state of the flavin. DPI exhibits significantly higher reactivity towards the reduced (hydroquinone) form of the flavin cofactor compared to its oxidized state. This dependency explains why enzymatic activity (which involves flavin reduction) often accelerates DPI-mediated inhibition [5] [10].
While DPI is often labeled as a "flavoprotein inhibitor," its potency varies dramatically across different flavoenzymes due to structural differences in their flavin environments. NADPH-cytochrome P450 oxidoreductase (CPR), which donates electrons to microsomal CYPs, is inhibited by DPI with an IC₅₀ in the nanomolar range. Inhibition occurs via irreversible modification of reduced FMN, preventing electron transfer to physiological acceptors [5]. Interestingly, microsomal cytochrome P450 enzymes (CYPs) themselves, which contain heme rather than flavin, are also inhibited by DPI at even lower concentrations (higher potency). This occurs because DPI can directly modify the heme porphyrin ring in CYPs, demonstrating that its targets extend beyond flavins to other redox-sensitive prosthetic groups [5]. Consequently, DPI inhibits CYP-dependent monooxygenase activity at two levels: upstream electron flow from CPR and direct heme modification within the CYP. Structural accessibility also plays a crucial role. Enzymes with deeply buried or sterically hindered flavin cofactors may exhibit reduced sensitivity to DPI compared to those with more accessible cofactors.
The functional impact of DPI binding is consistent: irreversible blockade of electron transfer. In CPR, this prevents electron donation to CYPs. In NOX enzymes, it halts the transfer of electrons from intracellular NADPH to extracellular or phagosomal oxygen. In mitochondrial Complex I, binding to FMN prevents electron transfer from NADH to ubiquinone [3] [5] [9]. The irreversible nature of the binding, driven by covalent adduct formation, means that enzyme activity recovery typically requires de novo protein synthesis. This distinguishes DPI from reversible competitive or allosteric inhibitors and underpins its potent and long-lasting effects in experimental systems.
Table 4: Structural Determinants and Functional Consequences of DPI Binding to Flavoproteins
Target Enzyme Class | Key Flavin Cofactor | Binding Site Specificity | Inhibition Mechanism | Relative Potency |
---|---|---|---|---|
NADPH Oxidases (NOX1-5) | FAD | N5 of reduced FAD | Blocks electron transfer from NADPH to heme, halting O₂ reduction | High (nM-µM) |
CPR (P450 Reductase) | FMN, FAD | N5 of reduced FMN | Blocks electron transfer to CYPs and other acceptors | High (nM range) |
Mitochondrial Complex I | FMN | N5 of reduced FMN | Blocks electron transfer from NADH to ubiquinone | High (nM range) |
Mitochondrial Complex II | FAD | N5 of reduced FAD | Blocks electron transfer from succinate to ubiquinone | Moderate-High |
eNOS/iNOS | FAD, FMN | N5 of reduced FAD/FMN | Blocks electron transfer within reductase domain | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7